molecular formula C9H16N2O3 B1620264 2-Amino-6-(prop-2-enoylamino)hexanoic acid CAS No. 48065-82-3

2-Amino-6-(prop-2-enoylamino)hexanoic acid

Cat. No.: B1620264
CAS No.: 48065-82-3
M. Wt: 200.23 g/mol
InChI Key: IXKBZVCSFYNRBY-UHFFFAOYSA-N
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Description

2-Amino-6-(prop-2-enoylamino)hexanoic acid is a chemical compound with the molecular formula C9H16N2O3 It is known for its unique structure, which includes an amino group, a hexanoic acid backbone, and a prop-2-enoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(prop-2-enoylamino)hexanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with hexanoic acid and prop-2-enoylamine as the primary starting materials.

    Amidation Reaction: Hexanoic acid undergoes an amidation reaction with prop-2-enoylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate compound.

    Amination: The intermediate compound is then subjected to an amination reaction using ammonia or an amine source to introduce the amino group at the 2-position of the hexanoic acid backbone.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification: Employing purification techniques such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(prop-2-enoylamino)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The amino and prop-2-enoylamino groups can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Amino-6-(prop-2-enoylamino)hexanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a substrate for enzyme-catalyzed reactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate or as a component in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-6-(prop-2-enoylamino)hexanoic acid involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways. For example, it may inhibit proteolytic enzymes by binding to their active sites, thereby preventing substrate cleavage.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-(prop-2-enoylamino)hexanoic acid: Unique due to its specific functional groups and structure.

    6-Aminohexanoic acid: Lacks the prop-2-enoylamino group, making it less versatile in certain reactions.

    2-Aminohexanoic acid: Similar backbone but lacks the prop-2-enoylamino group, affecting its reactivity and applications.

Uniqueness

This compound is unique due to the presence of both an amino group and a prop-2-enoylamino group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-amino-6-(prop-2-enoylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-2-8(12)11-6-4-3-5-7(10)9(13)14/h2,7H,1,3-6,10H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKBZVCSFYNRBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20314797
Record name 2-amino-6-(prop-2-enoylamino)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20314797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

48065-82-3
Record name NSC288650
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288650
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-6-(prop-2-enoylamino)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20314797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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